molecular formula C10H8ClN3OS B3826714 1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea CAS No. 69123-55-3

1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea

Cat. No.: B3826714
CAS No.: 69123-55-3
M. Wt: 253.71 g/mol
InChI Key: KPRKVTCHPGWYQW-UHFFFAOYSA-N
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Description

Contextualization of Thiazole-Urea Hybrid Compounds within Contemporary Medicinal Chemistry Research

Thiazole-urea hybrid compounds represent a significant area of interest in contemporary medicinal chemistry. This is due to the recognized broad-spectrum biological activities associated with both the thiazole (B1198619) and urea (B33335) moieties. The hybridization of these two pharmacophores into a single molecular entity is a rational drug design strategy aimed at creating novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. Researchers are actively exploring these hybrids for a range of therapeutic applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory agents. The core concept is that the combined scaffold may interact with multiple biological targets or exhibit a polypharmacological profile, which can be advantageous in treating complex diseases.

Historical Trajectory of Research on 1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea and its Structural Analogues

The convergence of these two areas of research likely led to the synthesis and investigation of thiazolyl-ureas in the latter half of the 20th century, with a significant increase in dedicated studies emerging in the last two decades. A key patent from 2003, for instance, described thiazolyl urea compounds for the treatment of cancer, indicating that by this time, the potential of this class of molecules was being actively explored. google.com Much of the subsequent research has focused on synthesizing libraries of these compounds and screening them for various biological activities, leading to a growing body of literature on their potential as therapeutic agents.

Significance of the Urea and Thiazole Pharmacophore Scaffolds in the Development of Bioactive Molecules

The urea and thiazole scaffolds are independently recognized as critical components in the development of a wide array of bioactive molecules.

The urea moiety is a versatile functional group capable of forming multiple hydrogen bonds, a key interaction in the binding of drugs to their biological targets, such as proteins and enzymes. nih.gov This ability to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions within the active sites of enzymes or the binding pockets of receptors. This feature has been exploited in the design of numerous approved drugs, including kinase inhibitors for cancer therapy. frontiersin.org

The thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms. sciencescholar.us It is a common motif in many pharmaceuticals and natural products, including vitamin B1 (thiamine). researchgate.net The thiazole nucleus is known to be metabolically stable and can engage in various non-covalent interactions with biological macromolecules. Its derivatives have demonstrated a vast range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.net The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of the physicochemical and biological properties of drug candidates.

The combination of these two pharmacophores in this compound and its analogs is a deliberate strategy to harness their individual strengths in the pursuit of novel and effective therapeutic agents. The following tables summarize some of the reported biological activities for structural analogs of this compound.

Detailed Research Findings

Research into this compound and its analogs has primarily focused on their potential as anticancer and antimicrobial agents. The following data, extracted from various scientific publications, highlight the biological activities of structurally related compounds.

Table 1: Anticancer Activity of Selected Thiazolyl-Urea Derivatives

Compound/AnalogCancer Cell LineActivity (IC50)Reference
Diaryl urea with triazole moiety (13i)HT-29 (Colon)0.90 µM nih.gov
Diaryl urea with triazole moiety (13i)H460 (Lung)0.85 µM nih.gov
Diaryl urea with triazole moiety (13i)MDA-MB-231 (Breast)1.54 µM nih.gov
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u)A549 (Lung)2.39 µM nih.gov
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u)HCT-116 (Colon)3.90 µM nih.gov

Table 2: Antimicrobial Activity of Selected Thiazolyl-Urea Derivatives

Compound/AnalogMicroorganismActivity (MIC)Reference
Thiazolyl-urea derivative (15)Bacillus subtilisPotent researchgate.net
Thiazolyl-urea derivative (16)Staphylococcus aureusPotent researchgate.net
Thiazolyl-urea derivative (17)Pseudomonas aeruginosaPotent researchgate.net
Thiazolyl-urea derivative (19)Candida albicansPotent researchgate.net
Thiazolyl-urea derivative (22)Salmonella typhimuriumPotent researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c11-7-1-3-8(4-2-7)13-9(15)14-10-12-5-6-16-10/h1-6H,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRKVTCHPGWYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315117
Record name 1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69123-55-3
Record name NSC291925
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Chloro Phenyl 3 Thiazol 2 Yl Urea and Derivatives

Established Synthetic Pathways for the Core 1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea Structure

The traditional synthesis of the this compound core structure is a well-documented process that relies on the preparation of key precursor intermediates followed by their condensation to form the final product.

Synthesis of Precursor Intermediates and Reagents for Urea (B33335) Formation

The formation of this compound is primarily achieved through the reaction of two key intermediates: 2-aminothiazole (B372263) and 4-chlorophenyl isocyanate.

2-Aminothiazole Synthesis: The most common and established method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole (B1198619) synthesis. mdpi.commdpi.comrsc.orgnih.gov This reaction involves the condensation of an α-haloketone with a thiourea (B124793) derivative. mdpi.comrsc.org For the synthesis of the unsubstituted 2-aminothiazole, chloroacetaldehyde (B151913) or a precursor like α,β-dichloroethyl acetate (B1210297) is reacted with thiourea. researchgate.net The versatility of the Hantzsch synthesis allows for the preparation of a wide range of substituted 2-aminothiazoles by employing appropriately substituted α-haloketones and thioureas. nih.govnih.gov

4-Chlorophenyl Isocyanate Synthesis: This crucial reagent is typically synthesized from 4-chloroaniline (B138754). A common laboratory and industrial method involves the reaction of 4-chloroaniline with phosgene (B1210022) or a phosgene equivalent, such as triphosgene. nih.gov This process converts the primary amine group of 4-chloroaniline into the highly reactive isocyanate group, which is essential for the subsequent urea formation.

Urea Formation: The final step in the established pathway is the formation of the urea linkage. This is achieved by the nucleophilic addition of the amino group of 2-aminothiazole to the electrophilic carbonyl carbon of 4-chlorophenyl isocyanate. nih.govmdpi.com This reaction is generally high-yielding and proceeds under mild conditions, often at room temperature in a suitable aprotic solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM). mdpi.com

Table 1: Key Precursor Intermediates and Reagents

Precursor/ReagentStructureRole in Synthesis
ThioureaNH₂CSNH₂Source of the thiazole ring's sulfur and one of its nitrogen atoms.
α-Haloketone (e.g., Chloroacetaldehyde)ClCH₂CHOProvides the carbon backbone for the thiazole ring.
2-AminothiazoleC₃H₄N₂SThe nucleophilic amine that attacks the isocyanate.
4-ChloroanilineClC₆H₄NH₂Starting material for the synthesis of 4-chlorophenyl isocyanate.
Phosgene/TriphosgeneCOCl₂ / (Cl₃CO)₂COReagent for converting the amine to an isocyanate.
4-Chlorophenyl isocyanateClC₆H₄NCOThe electrophilic component for urea formation. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Reaction Mechanisms Governing Thiazole Ring Formation and Subsequent Urea Linkage

Hantzsch Thiazole Synthesis Mechanism: The mechanism of the Hantzsch thiazole synthesis begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide ion in an SN2 reaction. mdpi.com This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea attacks the carbonyl carbon of the ketone. The resulting intermediate then undergoes dehydration to form the aromatic 2-aminothiazole ring. mdpi.commdpi.com

Urea Linkage Formation Mechanism: The formation of the urea linkage proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the 2-amino group of 2-aminothiazole attacks the electrophilic carbonyl carbon of 4-chlorophenyl isocyanate. arabjchem.orgnih.gov This results in the formation of a tetrahedral intermediate, which then undergoes a proton transfer to yield the stable this compound.

Advanced Synthetic Approaches and Chemical Transformations of this compound

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for the synthesis of this compound and its derivatives. These advanced approaches often focus on improving reaction conditions, employing catalysts, and adhering to the principles of green chemistry.

Stereoselective Synthesis and Chiral Resolution (if applicable to specific derivatives)

While the core structure of this compound is achiral, the introduction of stereocenters in its derivatives opens up the possibility of stereoselective synthesis and chiral resolution. This is particularly relevant for the development of compounds with specific biological activities, as enantiomers can exhibit different pharmacological profiles.

Stereoselective synthesis of chiral thiazolyl urea derivatives can be achieved by using chiral starting materials, such as chiral α-haloketones or chiral amines, in the Hantzsch synthesis or the urea formation step, respectively. wikipedia.org Chiral auxiliaries can also be employed to induce stereoselectivity in the reaction.

Chiral resolution is another approach to obtain enantiomerically pure derivatives. researchgate.net This can be accomplished through methods such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. researchgate.net Chiral chromatography is also a powerful technique for the separation of enantiomers. Spontaneous resolution via preferential crystallization has also been reported for some chiral thiourea derivatives. rsc.org

Catalyst-Mediated Synthesis and Optimization of Reaction Conditions

The use of catalysts can significantly enhance the efficiency of the synthesis of thiazolyl ureas by increasing reaction rates, improving yields, and allowing for milder reaction conditions. For the Hantzsch thiazole synthesis, various catalysts, including Lewis acids and solid-supported catalysts, have been investigated to promote the cyclization reaction.

In the context of urea formation, while the reaction between an amine and an isocyanate is often spontaneous, catalysts can be employed to accelerate the reaction, particularly when dealing with less reactive starting materials. The optimization of reaction conditions, such as solvent, temperature, and reaction time, is crucial for maximizing the yield and purity of the final product. Studies have explored various solvents and temperature ranges to identify the optimal conditions for the synthesis of different thiazolyl urea derivatives. nih.gov

Table 2: Catalyst and Reaction Condition Optimization Examples

Reaction StepCatalyst/ConditionAdvantage
Thiazole SynthesisSilica supported tungstosilicic acidReusable catalyst, good to excellent yields.
Thiazole SynthesisChitosan hydrogel biocatalystEco-friendly, high yields, mild conditions. mdpi.com
Urea FormationAcetonitrile (solvent)Efficient for the reaction of isocyanates with amines at room temperature. researchgate.net
Urea FormationDichloromethane (solvent)Alternative solvent for urea formation.

Green Chemistry Principles in the Synthesis of Thiazolyl Urea Compounds

The application of green chemistry principles to the synthesis of thiazolyl urea compounds aims to reduce the environmental impact of the chemical processes. This includes the use of safer solvents, energy-efficient reaction methods, and the development of one-pot syntheses to minimize waste. semanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields in the synthesis of thiazole and urea derivatives. mdpi.comnih.govresearchgate.netnih.govnih.gov The rapid and uniform heating provided by microwaves can accelerate both the Hantzsch thiazole synthesis and the urea formation step.

Ultrasound-Assisted Synthesis: Sonication is another green technique that has been successfully applied to the synthesis of thiazole derivatives. mdpi.comnih.govresearchgate.netarabjchem.org The use of ultrasound can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones.

One-Pot Synthesis: The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, is a key aspect of green synthesis. nih.gov One-pot syntheses of thiazolyl ureas, combining the Hantzsch thiazole synthesis and the subsequent urea formation, have been reported, offering a more streamlined and efficient route to the final products.

Table 3: Green Synthetic Approaches

Green Chemistry ApproachDescriptionBenefits
Microwave-Assisted SynthesisUse of microwave irradiation to heat the reaction mixture.Reduced reaction times, improved yields, energy efficiency. mdpi.comnih.gov
Ultrasound-Assisted SynthesisApplication of ultrasonic waves to the reaction mixture.Enhanced reaction rates, milder conditions, improved yields. nih.govarabjchem.org
One-Pot SynthesisMultiple reaction steps in a single vessel without intermediate isolation.Increased efficiency, reduced waste, time and resource saving. nih.gov
Use of Green CatalystsEmploying environmentally benign and recyclable catalysts like chitosan. mdpi.comReduced environmental impact, catalyst reusability.

Analytical and Characterization Techniques Employed in Synthetic Research of Thiazolyl Urea Compounds

The verification of the chemical structure and the determination of purity are critical steps in the synthesis of thiazolyl urea compounds, including this compound and its derivatives. To this end, researchers employ a combination of sophisticated analytical and characterization techniques. These methods provide essential information on the molecular structure, functional groups, and purity levels of the synthesized compounds, ensuring the reliability of subsequent biological or chemical studies. research-nexus.net

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of newly synthesized thiazolyl urea derivatives. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. In the context of thiazolyl ureas, ¹H NMR spectra are used to identify the characteristic protons of the thiazole ring, the aromatic protons of the phenyl group, and the protons of the urea linkage (-NH-CO-NH-). researchgate.net For instance, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, while the NH protons of the urea group are often observed as singlets. researchgate.net The chemical shifts and coupling patterns provide valuable data for confirming the connectivity of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by detecting the carbon skeleton of the compound. researchgate.net The chemical shifts of the carbon atoms in the thiazole and phenyl rings, as well as the carbonyl carbon of the urea group, are diagnostic for the confirmation of the compound's structure. researchgate.net

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. researchgate.net The IR spectrum of a thiazolyl urea compound will typically exhibit characteristic absorption bands corresponding to N-H stretching vibrations of the urea linkage, C=O stretching of the carbonyl group, C=N stretching of the thiazole ring, and C-S stretching. researchgate.netresearchgate.net These spectral fingerprints are crucial for confirming the formation of the desired product. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compound and to gain information about its fragmentation pattern. researchgate.net Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can provide the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the target compound. researchgate.net The fragmentation pattern can further support the proposed structure.

Table 1: Spectroscopic Data for Related Thiazolyl Urea Derivatives

CompoundSpectroscopic Data
1-[5-(4-Chloro-phenyl)- researchgate.netnih.govnist.govthiadiazol-2-yl]-3-phenyl-urea ¹H-NMR (300MHz, DMSO-d6) δ (ppm): 7.05-7.09 (t, 1H, Ar-H), 7.31-7.36 (m, 2H, Ar-H), 7.5-7.53 (d, 2H, Ar-H), 7.58-7.61 (m, 3H, Ar-H, NH), 7.92-7.95 (d, 2H, Ar-H), 9.11 (s, 1H, NH). GC-MS (m/z): 330 (M+) researchgate.net
1-(4-Chloro-phenyl)-3-[5-(4-chloro-phenyl)- researchgate.netnih.govnist.govthiadiazol-2-yl]-thiourea ¹H-NMR (300MHz, DMSO-d6) δ (ppm): 4.50 (s, 1H, NH), 7.39-7.54 (m, 6H, Ar-H, NH), 7.77 (d, 2H, Ar-H), 11.15 (s, 1H, NH). IR (cm⁻¹): 1633 (NH bending), 1595 (C=N thiadiazole), 1542 (aromatic C=C), 1137 (C=S) researchgate.net

Chromatographic and Purity Assessment Methodologies

Ensuring the purity of synthesized compounds is paramount for their application in further research. Chromatographic techniques are the primary methods used for this purpose.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product. researchgate.net By comparing the retention factor (Rf) of the product with that of the starting materials, chemists can determine if the reaction has gone to completion. The presence of a single spot on the TLC plate suggests a high degree of purity.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for purity assessment. researchgate.netnih.gov HPLC methods, often coupled with UV detection, can separate the target compound from any unreacted starting materials, byproducts, or other impurities. researchgate.netnih.gov The purity is typically determined by the percentage of the area of the peak corresponding to the desired product relative to the total area of all peaks in the chromatogram. nih.gov The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, column type, and flow rate to achieve good separation of all components. researchgate.netnih.gov

In addition to chromatographic methods, elemental analysis is often performed to determine the elemental composition (carbon, hydrogen, nitrogen, etc.) of the synthesized compound. The experimentally determined percentages of each element are then compared with the theoretically calculated values for the proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and correct elemental composition of the compound. research-nexus.netresearchgate.net The melting point of a synthesized solid is also a useful indicator of purity; a sharp melting point range typically suggests a pure compound. researchgate.net

Molecular Mechanisms and Biological Targets of 1 4 Chloro Phenyl 3 Thiazol 2 Yl Urea

Investigations into Protein and Enzyme Interactions

The urea (B33335) and thiazole (B1198619) moieties are known to interact with a variety of proteins and enzymes, making compounds with this scaffold promising candidates for therapeutic development.

Analogues of 1-(4-chloro-phenyl)-3-thiazol-2-yl-urea have demonstrated significant inhibitory activity against several classes of enzymes, particularly ureases and protein kinases, which are crucial in both pathogenesis and cellular regulation.

Urease Inhibition: Urease, a nickel-containing metalloenzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, making its inhibition a valuable therapeutic strategy. nih.gov The urea and thiourea (B124793) functionalities are natural choices for designing urease inhibitors. nih.gov Numerous studies have shown that thiourea derivatives, including those with a chlorophenyl group, are potent inhibitors of urease. For instance, a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids displayed exceptional inhibitory activity against jack bean urease, with some compounds showing IC₅₀ values in the nanomolar range, far exceeding the potency of the standard inhibitor, thiourea. nih.gov The mechanism often involves the urea or thiourea moiety interacting with the nickel ions in the enzyme's active site. nih.gov

Kinase Inhibition: Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer. The diaryl urea structure is a well-established scaffold for kinase inhibitors. Analogues of this compound have been investigated as inhibitors of various kinases, including those involved in angiogenesis and cell proliferation.

Notably, derivatives have shown potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. mdpi.comnih.gov Thiazole-containing compounds have been identified as significant anticancer agents, with marketed drugs like Dasatinib featuring this heterocycle. ijcce.ac.ir Research on related structures, such as pyrazole-thiazolidinone derivatives, has identified potent inhibitors of Aurora-A kinase, another critical target in oncology. nih.gov Furthermore, diaryl urea derivatives have been developed as dual inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways, both of which are central to cancer cell growth and survival. researchgate.net

Table 1: Kinase Inhibition by Analogues of this compound

Compound/Derivative ClassTarget KinaseCell LineIC₅₀ ValueReference
Thiazole Derivative (Compound 4c)VEGFR-2-0.15 µM mdpi.com
Quinazolin-4(one)-Urea Derivative (Compound 5f)-MCF-714.78 µM nih.gov
Pyrazole-Thiazolidinone Derivative (P-6)Aurora-AHCT 116, MCF-70.37-0.44 µM nih.gov
Diaryl Urea Derivative (Compound 31)-MDA-MB-2313.61 µM researchgate.net

The structural components of this compound enable it to bind to various biological receptors, a characteristic explored in the development of modulators for G protein-coupled receptors (GPCRs) and other targets.

Studies on 3-(4-chlorophenyl)-1-(phenethyl)urea analogues revealed their function as negative allosteric modulators (NAMs) of the Cannabinoid Type-1 (CB1) receptor. nih.gov These compounds bind to an allosteric site on the receptor, modulating the binding and efficacy of endogenous ligands. This research highlights the potential for the chlorophenyl-urea scaffold to interact with GPCRs, which are a major class of drug targets. nih.gov

Furthermore, related diaryl urea compounds have been profiled for their binding to other CNS receptors. A derivative, 3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-1-(4-chlorophenyl)urea, was found to bind to both Dopamine (B1211576) D2 and Serotonin 2a receptors. Similarly, 1-(3-chlorophenyl)-3-(4-(4-(2-isopropoxyphenyl)piperazin-1-yl)cyclohexyl)urea showed high affinity for Alpha-1A, Alpha-1B, and Alpha-1D adrenergic receptors, as well as the D(2) dopamine receptor, with Ki values in the low nanomolar range. These findings underscore the versatility of the substituted phenyl-urea motif in engaging with diverse receptor types.

Cellular Pathway Modulation by this compound and its Analogues

By interacting with key enzymes and receptors, thiazolyl-urea compounds can profoundly influence cellular signaling pathways that govern cell fate, proliferation, and inflammatory responses.

A primary mechanism by which anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Numerous analogues of this compound have demonstrated potent pro-apoptotic activity across a range of cancer cell lines.

Thiazole derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases, generation of reactive oxygen species (ROS), and reduction of the mitochondrial membrane potential. ijcce.ac.ir For example, a series of 1,3-thiazole incorporated phthalimide (B116566) derivatives were found to trigger apoptosis in breast (MCF-7), neuroblastoma (PC-12), and another breast cancer (MDA-MB-468) cell lines, with evidence pointing towards the involvement of the intrinsic apoptotic pathway via modulation of BAX and BCL-2 expression. nih.gov Similarly, thiourea derivatives have been shown to induce late-stage apoptosis in colon cancer cells. nih.gov Research on pyrazinyl–aryl urea derivatives demonstrated that these compounds can induce apoptosis in bladder cancer (T24) cells through caspase activation. nih.gov

Table 2: Apoptosis Induction by Analogues in Various Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineKey FindingsReference
Thiazole-Phthalimide Derivative (5b)MCF-7 (Breast)Potent cytotoxicity (IC₅₀ = 0.2 µM), induction of intrinsic apoptosis pathway. nih.gov
Thiazole Derivative (Compound 4c)MCF-7 (Breast)Increased early (22.39%) and late (9.51%) apoptosis. mdpi.com
Thiourea Derivative (Compound 2)SW620 (Colon)Induced late apoptosis in 95-99% of cells. nih.gov
N-(4-(4-Chlorophenyl)Thiazol-2-yl) Acetamide (B32628) (8a)HeLa (Cervical)Potent cytotoxicity (IC₅₀ = 1.3 µM), activation of caspase 3, ROS generation. ijcce.ac.ir
Diaryl Urea DerivativeT47D & MDA-MB-231 (Breast)Remarkable induction of apoptosis. researchgate.net

In addition to inducing cell death, inhibiting the uncontrolled proliferation of cancer cells by arresting the cell cycle is a key therapeutic strategy. The thiazolyl-urea scaffold has been implicated in the disruption of cell cycle progression at various checkpoints.

Studies on thiazolyl-urea derivatives have shown they can cause cell cycle arrest in the S and G2/M phases in breast cancer (MCF-7) cells. researchgate.net Other research on thiazole derivatives demonstrated cell cycle arrest at the G1/S phase, leading to an accumulation of cells in the pre-G1 phase, indicative of apoptosis. mdpi.com Analogues such as 1,5-disubstituted 1,2,4-triazoles have also been reported to induce G2/M phase arrest in cervical and leukemia cancer cells. This interference with the cell cycle is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are master regulators of cell cycle transitions. researchgate.net

Chronic inflammation is a driving factor in many diseases, including cancer and autoimmune disorders. The thiazole and urea moieties are found in compounds with significant anti-inflammatory properties. mdpi.commdpi.comnih.gov

Thiazolidinone derivatives, which are structurally related to thiazoles, have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. This regulation is frequently achieved by inhibiting the nuclear factor-κB (NF-κB) signaling pathway, a central coordinator of inflammatory gene expression. nih.gov Furthermore, thiourea derivatives have been found to decrease the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) in colon cancer cells, suggesting another avenue for their anti-inflammatory action. nih.gov

Computational Chemistry and Molecular Modeling Approaches to Biological Interactions

Computational chemistry and molecular modeling serve as powerful tools to elucidate the interactions between small molecules, such as this compound, and their biological targets at an atomic level. These in silico methods provide predictive insights into binding affinity, mode of interaction, and the electronic properties of the ligand, guiding further drug discovery and optimization efforts.

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the broader class of thiazolyl urea derivatives has been the subject of numerous computational investigations against various protein targets. These studies provide a framework for predicting the potential interactions of the title compound.

Research on similar thiazole derivatives has identified them as potential inhibitors of enzymes like tubulin. nih.gov Molecular docking analyses of these compounds reveal key interactions that are likely relevant for this compound. The urea moiety is critical, typically forming multiple hydrogen bonds with amino acid residues in the protein's binding pocket. The nitrogen atoms of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor.

The thiazole ring itself can participate in various non-covalent interactions. Its sulfur atom can form σ-hole bonds, a type of non-covalent interaction that has gained recognition in rational drug design. nih.gov Furthermore, the aromatic nature of the thiazole ring allows for potential π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.

The 4-chlorophenyl group plays a significant role in enhancing lipophilicity, which can influence receptor binding. ncats.io This group can engage in hydrophobic interactions with non-polar residues in the binding pocket. The chlorine atom, a halogen, is capable of forming halogen bonds with electron-donating atoms like oxygen or nitrogen, further stabilizing the ligand-protein complex. Studies on other chlorinated phenyl-containing inhibitors have demonstrated the importance of this interaction for binding affinity.

Based on analyses of related compounds, a predicted binding mode for this compound within a hypothetical enzyme active site would likely involve a network of these interactions.

Interactive Data Table: Predicted Ligand-Protein Interactions for this compound

Moiety of CompoundPredicted Interaction TypePotential Interacting Residues (Examples)
Urea Linker Hydrogen BondingAsp, Glu, Gln, Asn, Ser, Thr, Backbone C=O/N-H
Thiazole Ring π-π Stacking / π-cationPhe, Tyr, Trp, His
Thiazole Sulfur σ-hole BondingElectron-rich atoms (e.g., backbone carbonyl oxygen)
4-Chlorophenyl Ring Hydrophobic InteractionsVal, Leu, Ile, Ala, Met
Chlorine Atom Halogen BondingCarbonyl oxygen (side chain or backbone), Ser, Thr

Specific molecular dynamics (MD) simulation studies for this compound are not prominently available in the current scientific literature.

MD simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com For a ligand-protein complex, an MD simulation can provide detailed insights into the stability of the binding pose predicted by molecular docking. It allows for the observation of conformational changes in both the ligand and the protein upon binding, revealing the dynamic nature of their interaction. Furthermore, advanced techniques like umbrella sampling or free energy perturbation can be applied to MD trajectories to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. Such studies would be valuable to confirm the stability of the predicted interactions and to quantify the binding energetics of this compound with its potential biological targets.

Dedicated quantum chemical calculation studies, such as those using Density Functional Theory (DFT), specifically for this compound, are not detailed in the reviewed literature.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. oatext.com For a molecule like this compound, DFT calculations could be employed to determine a variety of electronic properties. These include the optimization of the molecule's geometry, calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the generation of a molecular electrostatic potential (MEP) map. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. The MEP map visualizes the electron density distribution, highlighting regions that are electron-rich (electronegative, potential hydrogen bond acceptors) and electron-poor (electrophilic, potential hydrogen bond donors), which is crucial for understanding and predicting intermolecular interactions. Such calculations would provide fundamental data on the compound's intrinsic electronic characteristics, complementing the classical mechanical approaches of docking and MD simulations.

Structure Activity Relationship Sar Studies of 1 4 Chloro Phenyl 3 Thiazol 2 Yl Urea Analogues

Impact of Substituent Modifications on the Chlorophenyl Moiety on Biological Activity

The 4-chlorophenyl group is a critical component of the 1-(4-chloro-phenyl)-3-thiazol-2-yl-urea scaffold, and modifications to this moiety have been shown to significantly influence biological activity. The presence and position of the chloro substituent, as well as the introduction of other functional groups on the phenyl ring, can modulate the potency and selectivity of these compounds.

Research has indicated that the presence of a halogen at the para-position of the phenyl ring is often important for activity. In a series of related 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, compounds with a trifluoromethyl group at the para-position of the phenyl ring exhibited potent activity. nih.gov For instance, the compound 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea was identified as a highly active derivative. nih.gov

Furthermore, studies on other aryl urea (B33335) derivatives have highlighted the importance of substituents on the phenyl ring. In a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, the substitution pattern on the aryl group was found to be a key determinant of antiproliferative activity. nih.govdntb.gov.ua The compound 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea demonstrated high potency against several cancer cell lines. nih.govdntb.gov.ua This suggests that the electronic properties and steric bulk of the substituents on the phenyl ring play a crucial role in the interaction with biological targets.

The following table summarizes the impact of various substituents on the phenyl moiety on the biological activity of this compound analogues and related compounds.

Compound/Analogue Series Substituent on Phenyl Moiety Observed Impact on Biological Activity Reference
1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives4-(trifluoromethyl)phenylPotent activity against human chronic myeloid leukemia cell line K562. nih.gov
1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives4-chloro-3-(trifluoromethyl)phenylHigh potency against A549, HCT-116 and PC-3 cancer cell lines. nih.govdntb.gov.ua

Influence of Alterations in the Thiazole (B1198619) Ring on Compound Potency and Selectivity

Studies on thiazole derivatives have shown that substitutions at various positions of the ring can lead to a wide range of biological responses, including antimicrobial and anticancer activities. researchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.net For instance, the introduction of different aryl groups at the 4-position of the thiazole ring has been explored to enhance the biological profile of these compounds. nih.gov The nature of the substituent on the thiazole ring can impact the compound's ability to interact with specific biological targets. nih.gov

In some cases, the thiazole ring itself is part of a larger, fused heterocyclic system, such as in benzothiazole (B30560) derivatives. nih.govmdpi.comrsc.orgnih.gov Structure-activity relationship studies on these more complex analogues have revealed that modifications to the benzothiazole moiety can fine-tune their biological activity.

The following table provides examples of how alterations to the thiazole ring in related structures can affect their biological properties.

Compound/Analogue Series Modification on Thiazole Ring Observed Impact on Potency and Selectivity Reference
Thiazole derivativesVarious substitutionsWide range of biological activities including antimicrobial and anticancer. researchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.net
4-aryl-thiazole derivativesDifferent aryl groups at the 4-positionModulation of the biological profile. nih.gov
Benzothiazole derivativesModifications to the benzothiazole moietyFine-tuning of biological activity. nih.govmdpi.comrsc.orgnih.gov

Role of the Urea Linker in Modulating Compound Activity and Pharmacological Profile

The urea linker (-NH-C(O)-NH-) plays a crucial role in connecting the chlorophenyl and thiazole moieties and is fundamental to the biological activity of this class of compounds. The urea group can participate in hydrogen bonding interactions with biological targets, which is often a key determinant of binding affinity.

The structural integrity of the urea linker is generally considered essential for activity. Modifications to this linker, such as replacing it with a thiourea (B124793) or selenourea (B1239437) group, can have a profound impact on the compound's pharmacological profile. ingentaconnect.com For example, a study on thiazole analogues possessing urea, thiourea, and selenourea functionalities revealed that the nature of this linker influenced their antioxidant activity. ingentaconnect.com The presence of the urea moiety allows for the formation of stable hydrogen bonds with proteins and receptors. researchgate.net

Computational and Chemoinformatic Approaches to SAR Elucidation and Predictive Modeling

Computational and chemoinformatic tools are increasingly being used to elucidate the structure-activity relationships of thiazolyl-urea derivatives and to build predictive models for their biological activity. These in silico methods provide valuable insights into the molecular interactions between the compounds and their biological targets, helping to guide the design of new, more potent analogues.

Molecular docking studies are frequently employed to predict the binding modes of these compounds within the active sites of target proteins. researchgate.net These studies can help to explain the observed SAR data at a molecular level, for example, by identifying key hydrogen bonding and hydrophobic interactions. By visualizing the binding poses of different analogues, researchers can rationalize why certain substitutions lead to increased or decreased activity.

Quantitative structure-activity relationship (QSAR) modeling is another powerful tool used in this field. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources.

In addition to docking and QSAR, other computational methods such as molecular dynamics simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of the binding process. These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the drug discovery process for this class of compounds.

Preclinical Pharmacological and Biological Evaluation of 1 4 Chloro Phenyl 3 Thiazol 2 Yl Urea

In Vitro Studies on Diverse Biological Activities

In vitro evaluations have been crucial in elucidating the biological activities of 1-(4-chloro-phenyl)-3-thiazol-2-yl-urea and its analogs. These studies have unveiled its potential as an antimicrobial, antiproliferative, and anti-inflammatory agent, among other activities.

Antimicrobial Efficacy Against Bacterial and Fungal Strains

Research into N-Aryl-N′-2-thiazolyl-urea derivatives has highlighted their potential as antimicrobial agents. Although specific data for the this compound variant is not detailed in the primary studies, the analysis of the broader class of compounds offers valuable structure-activity relationship (SAR) insights. A study on a series of N-Aryl-N′-2-thiazolyl-urea compounds demonstrated notable activity against various microbial strains. researchgate.net The antimicrobial activity was assessed against Gram-positive bacteria (Bacillus mycoides), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). researchgate.net

For instance, derivatives within this class have shown significant inhibition zones against these microbes. researchgate.net The general findings indicate that the aryl-urea scaffold connected to a thiazole (B1198619) ring is a promising pharmacophore for developing new antimicrobial agents. researchgate.net Studies on structurally similar compounds, such as those containing a 1,3,4-thiadiazole (B1197879) ring instead of a thiazole, have also shown moderate to effective inhibition against a panel of bacteria and fungi, further supporting the antimicrobial potential of this structural class. researchgate.net

Compound ClassTest OrganismsObserved ActivityReference
N-Aryl-N′-2-thiazolyl-urea DerivativesB. mycoides, E. coli, C. albicansAntimicrobial activities were observed, with variations based on the aryl substitution. researchgate.net
1-[5-(4-chloro-phenyl)- nih.govijcce.ac.irthiadiazol-2-yl] DerivativesE. coli, Klebsiella Spp., S. aureus, Streptococcus Spp., C. albicansModerate to effective inhibition activity reported. researchgate.net

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines and Primary Cell Cultures

The N-Aryl-N'-2-thiazolyl-urea scaffold, to which this compound belongs, has been identified as a promising source of new anticancer agents. researchgate.net A key study evaluated a series of these derivatives against a panel of human cancer cell lines, including A549 (lung), HCT116 (colon), PC3 (prostate), A431 (skin), HePG2 (liver), PACA2 (pancreatic), and the normal fibroblast cell line BJ1. researchgate.net

The results from these screenings demonstrate that the antiproliferative activity is highly dependent on the substitution pattern of the aryl group. researchgate.net For example, certain derivatives within the N-Aryl-N′-2-thiazolyl-urea series exhibited IC50 values that were superior to the reference drug Doxorubicin against specific cancer cell lines like HCT116, HePG2, and HOS (human osteosarcoma). researchgate.net

Furthermore, related structures incorporating the 4-chlorophenyl-thiazole moiety have been investigated. A series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives showed potent cytotoxic activity against HeLa (cervical cancer) and U87 (glioblastoma) cell lines. ijcce.ac.ir Compound 8a from this series, featuring an ortho-chlorine on the phenylacetamide ring, was particularly active against HeLa cells with an IC50 of 1.3 µM. ijcce.ac.ir These findings collectively suggest that the 1-(4-chloro-phenyl)-3-thiazol-2-yl moiety is a key structural component for cytotoxic activity.

Compound SeriesCell LineKey FindingsReference
N-Aryl-N′-2-thiazolyl-urea DerivativesA549, HCT116, PC3, A431, HePG2, PACA2, BJ1Certain derivatives showed IC50 values superior to Doxorubicin against HCT116 and HePG2 cell lines. researchgate.netresearchgate.net
N-(4-(4-Chlorophenyl)Thiazol-2-yl) Acetamide DerivativesHeLa, A549, U87Compound 8a was the most active against HeLa cells (IC50 = 1.3 ± 0.14 µM). ijcce.ac.ir
1-phenyl-3-(thiadiazol-2-yl)urea DerivativesK562 (Chronic Myeloid Leukemia)An analog exhibited potent activity with an IC50 of 0.038 μM and induced apoptosis. nih.gov

Anti-inflammatory Response Assessments in Cellular Models

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, the broader class of thiourea (B124793) and benzothiazole (B30560) derivatives has been explored for such activities. nih.gov For instance, novel substituted thiourea and benzimidazole (B57391) derivatives containing a pyrazolone (B3327878) ring have been synthesized and investigated as anti-inflammatory agents. nih.gov Similarly, certain benzothiazole-thiosemicarbazone derivatives have demonstrated anti-inflammatory effects. mdpi.com These findings suggest that the core structure may possess anti-inflammatory potential, warranting further investigation in specific cellular models to assess effects on inflammatory mediators and pathways.

In Vitro Enzyme Inhibition Assays and Kinetic Characterization

Specific enzyme inhibition data for this compound is limited in the available literature. However, research on structurally related compounds provides clues to its potential targets. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which share the N-(4-chlorophenyl) moiety, were found to exhibit inhibitory activity against the kinase AKT2/PKBβ in the low micromolar range. nih.gov The AKT signaling pathway is a critical oncogenic pathway in many cancers, suggesting a potential mechanism for the antiproliferative effects observed in related thiazole-urea compounds. nih.gov Additionally, derivatives of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea have been shown to exert their anti-leukemia effects by significantly reducing protein phosphorylation in the PI3K/Akt signaling pathway. nih.gov

Other Emerging Biological Activities (e.g., neuroprotective, herbicidal, fungicidal, insecticidal, antiviral)

The versatile thiazolyl-urea scaffold has been explored for a range of other biological applications.

Antiviral Activity: Structurally adjacent 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and tested for antiviral properties. nih.govresearchgate.net Certain compounds in this series showed activity against the Tobacco Mosaic Virus (TMV), indicating a potential application in agricultural science. nih.govresearchgate.net

Fungicidal/Herbicidal Activity: The isothiazole (B42339) carboxamide, Isotianil, is a known agent used for protecting plants from fungal infections. e3s-conferences.org Newly synthesized ureas structurally similar to Isotianil have been shown to effectively inhibit the development of gray mold on plants, acting as inducers of systemic plant resistance rather than direct fungicides. e3s-conferences.org This suggests a potential role for related thiazole ureas in crop protection.

Neuroprotective Activity: While direct evidence is lacking for the title compound, related thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been investigated for their antagonistic effects on haloperidol-induced catalepsy and their ability to mitigate oxidative stress in mouse brain homogenates, suggesting potential neuroprotective properties associated with the thiazole core. researchgate.net

Antitrypanosomal Activity: A study on novel amide and urea (B33335) derivatives of thiazol-2-ethylamines revealed potent in vitro activity against Trypanosoma brucei rhodesiense, the parasite responsible for human African trypanosomiasis. nih.gov

In Vivo Efficacy Studies in Relevant Preclinical Animal Models

Despite promising in vitro results in various assays, the transition to in vivo efficacy has presented challenges for some thiazole-urea derivatives. In a notable study investigating antitrypanosomal agents, a series of thiazole derivatives with potent in vitro activity were tested in mice infected with T. b. rhodesiense. nih.gov None of the 33 compounds tested were able to cure the infected mice, although some did cause a temporary reduction in parasitemia before a subsequent relapse. nih.gov This lack of in vivo efficacy was attributed, at least in part, to poor metabolic stability, as demonstrated by the short half-lives of the compounds when exposed to both mouse and human liver microsomes. nih.gov This finding highlights a critical hurdle that may need to be addressed in the future development of this compound and its analogs for systemic therapeutic use.

Assessment of Therapeutic Efficacy in Established Disease Models (e.g., infection, cancer xenografts, neurodegeneration)

Research into compounds structurally related to this compound has demonstrated potential therapeutic effects across different disease models.

Infection Models:

A study on newly synthesized 1,3,4-thiadiazole derivatives, which share a core structural motif with the thiazole-urea compounds, revealed moderate to effective inhibition against various microbial strains. Specifically, derivatives of 1-[5-(4-chloro-phenyl)- nih.govmdpi.comnih.govthiadiazol-2-yl] were tested against Gram-negative bacteria (Escherichia coli, Klebsiella SPP), Gram-positive bacteria (Staphylococcus aureus, Streptococcus SPP), and the fungus Candida albicans researchgate.net.

Cancer Xenograft Models:

The anti-cancer potential of urea-based compounds is an active area of research. For instance, in a human colon cancer xenograft model (HCT116), administration of SNS-314, a compound featuring a thiazolyl-urea structure, resulted in dose-dependent inhibition of tumor growth . The efficacy was observed under various dosing schedules, highlighting the potential of this class of compounds in oncology . Another study focused on a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which showed potent activity against the human chronic myeloid leukemia (CML) cell line K562 nih.govresearchgate.net.

Table 1: Therapeutic Efficacy of Related Compounds in Cancer Models

Compound/Derivative Class Cancer Model Observed Efficacy
SNS-314 Human colon cancer xenograft (HCT116) Significant, dose-dependent tumor growth inhibition .
1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives Human CML cell line (K562) Potent cytotoxic activity nih.govresearchgate.net.

Neurodegeneration Models:

Derivatives of 1-(Benzo[d]thiazol-2-yl)-3-phenylureas have been investigated as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease nih.govnih.gov. These compounds have been identified as dual inhibitors of casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD), two enzymes implicated in the pathophysiology of Alzheimer's nih.govnih.gov. The dual-activity of these compounds suggests a potential advantage in targeting multiple pathological processes in the disease's progression nih.gov.

Dose-Response Relationships and Efficacy Benchmarking against Reference Compounds in Preclinical Settings

In preclinical studies of related thiazolyl-urea compounds, dose-response relationships have been established. For example, in the HCT116 human colon cancer xenograft model, SNS-314 administered at 50 and 100 mg/kg led to a dose-dependent inhibition of histone H3 phosphorylation, a marker of Aurora kinase activity, for at least 10 hours .

One particular derivative, 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea, demonstrated potent biological activity in cellular assays with an IC50 of 0.038 μM against the K562 cell line nih.gov. The efficacy of some of these novel urea derivatives has been compared to established anti-cancer agents, showing promising results that warrant further development nih.gov.

Table 2: Dose-Response and Efficacy Data for Related Compounds

Compound Model System Key Findings
SNS-314 HCT116 human colon cancer xenograft Dose-dependent inhibition of histone H3 phosphorylation at 50 and 100 mg/kg .
1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea K562 human CML cell line IC50: 0.038 μM nih.gov.

Mechanisms of Resistance and Evasion in Target Organisms or Cells (where applicable)

The development of resistance is a significant challenge in the therapeutic application of anti-cancer and antimicrobial agents. For the broader class of urea-based kinase inhibitors, which includes compounds structurally related to this compound, resistance can emerge through various mechanisms.

In the context of cancer, resistance to kinase inhibitors can arise from mutations in the target kinase, which can prevent the drug from binding effectively. Another mechanism involves the activation of alternative signaling pathways that bypass the inhibited kinase, thereby allowing cancer cells to continue to proliferate. The PI3K/Akt/mTOR and Hedgehog signaling pathways are two important pathways in breast cancer that are often associated with drug resistance and cancer migration researchgate.net. The development of molecules that can simultaneously inhibit multiple pathways is a strategy being explored to overcome resistance researchgate.net.

In infectious disease models, microorganisms can develop resistance through enzymatic degradation of the drug, modification of the drug's target, or by actively pumping the drug out of the cell. While specific resistance mechanisms to this compound have not been documented, these general principles of resistance would likely apply.

Advanced Research Perspectives and Future Directions for 1 4 Chloro Phenyl 3 Thiazol 2 Yl Urea

Development of Novel Derivatization Strategies for Enhanced Bioactivity, Selectivity, and Bioavailability

The thiazolyl urea (B33335) scaffold is a versatile platform for the development of new therapeutic agents. Researchers are actively exploring novel derivatization strategies to enhance the bioactivity, selectivity, and bioavailability of 1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea and its analogues. These strategies often involve the modification of the phenyl ring, the thiazole (B1198619) ring, or the urea linkage.

One key approach is the introduction of various substituents on the phenyl ring to modulate the compound's electronic and steric properties. Structure-activity relationship (SAR) studies have shown that the position and nature of these substituents can significantly impact the compound's biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the compound's affinity for its biological target.

Another promising derivatization strategy involves the modification of the thiazole ring. This can include the introduction of different substituents at various positions on the ring or even the replacement of the thiazole ring with other heterocyclic systems. Such modifications can lead to compounds with improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability.

Furthermore, the urea linkage itself can be a target for derivatization. The synthesis of thiourea (B124793) analogues, where the carbonyl group of the urea is replaced by a thiocarbonyl group, has been explored. In some cases, these thiourea derivatives have exhibited enhanced biological activity compared to their urea counterparts. The development of hybrid molecules, where the thiazolyl urea scaffold is combined with other pharmacologically active moieties, is also a promising avenue for creating multifunctional therapeutic agents.

A study on novel N-Aryl-N′-2-thiazolylsulfonylurea and N-Aryl-N′-2-thiazolyl-urea derivatives revealed that sulfonylurea derivatives were generally more effective as both antimicrobial and anticancer agents compared to their aryl-urea counterparts. research-nexus.net This highlights the potential of modifying the urea linker to a sulfonylurea group to enhance biological activity.

Table 1: Derivatization Strategies and their Potential Impact
Derivatization SiteModification StrategyPotential Outcome
Phenyl RingIntroduction of various substituents (e.g., halogens, alkyl, alkoxy groups)Modulation of electronic and steric properties, improved target binding
Thiazole RingSubstitution at different positions, replacement with other heterocyclesEnhanced metabolic stability, improved oral bioavailability
Urea LinkageConversion to thiourea or sulfonylurea, hybridization with other pharmacophoresEnhanced bioactivity, development of multifunctional agents

Exploration of New Therapeutic Applications for this compound and its Analogues

While initial studies have highlighted the potential of this compound in areas such as cancer and infectious diseases, ongoing research is focused on exploring new therapeutic applications for this compound and its analogues. The broad-spectrum biological activity of the thiazolyl urea scaffold suggests that it may be effective against a range of other diseases.

One area of active investigation is the potential use of these compounds in the treatment of neurodegenerative disorders. Some thiazolyl urea derivatives have shown promise as anti-Parkinsonian agents. nih.gov Further research is needed to elucidate the precise mechanisms of action and to optimize the compounds for this indication.

The anti-inflammatory properties of thiazolyl ureas are also being explored. Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Compounds that can modulate inflammatory pathways could have a significant therapeutic impact.

Moreover, the unique ability of some thiazolyl urea derivatives to target specific cellular pathways makes them attractive candidates for the development of targeted therapies. For example, some analogues have been shown to inhibit specific kinases that are involved in cancer cell proliferation and survival. A series of novel 5-substituted thiazolyl urea derivatives were synthesized and evaluated for their efficacy as antileukemic agents against two human leukemic cell lines, with some compounds showing high activity. nih.gov

The following table summarizes some of the emerging therapeutic applications for thiazolyl urea derivatives:

Table 2: Emerging Therapeutic Applications of Thiazolyl Urea Derivatives
Therapeutic AreaPotential ApplicationReported Activity
OncologyTargeted cancer therapyInhibition of specific kinases, induction of apoptosis in cancer cells. research-nexus.netnih.gov
Infectious DiseasesNovel antibacterial and antifungal agentsActivity against a range of pathogenic bacteria and fungi. research-nexus.net
NeurologyTreatment of neurodegenerative diseasesAnti-Parkinsonian effects observed in preclinical models. nih.gov
InflammationModulation of inflammatory pathwaysPotential for treating chronic inflammatory conditions.

Integration of High-Throughput Screening and Omics Technologies in Understanding Compound Effects

The integration of high-throughput screening (HTS) and "omics" technologies is revolutionizing the way researchers understand the effects of compounds like this compound. HTS allows for the rapid screening of large libraries of compounds to identify those with desired biological activities. This approach can accelerate the discovery of new lead compounds and help to identify the most promising candidates for further development.

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes that occur in cells and organisms in response to a compound. This information is invaluable for elucidating the mechanism of action, identifying potential biomarkers of efficacy and toxicity, and personalizing treatment strategies.

The combination of HTS and omics technologies provides a powerful platform for systems-level analysis of compound effects. This integrated approach can accelerate the drug discovery and development process and lead to the identification of safer and more effective therapies.

Fragment-Based Drug Discovery and Target Identification Inspired by the Thiazolyl Urea Scaffold

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel drug candidates. This method involves screening small, low-molecular-weight compounds (fragments) for their ability to bind to a biological target. Once a fragment that binds to the target is identified, it can be optimized and grown into a more potent and selective lead compound.

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning that it is a structural motif that is found in many biologically active compounds. This makes the thiazole scaffold an attractive starting point for FBDD campaigns. The thiazolyl urea scaffold, in particular, has been shown to be a versatile platform for the development of inhibitors of various enzymes, including kinases.

For instance, a fragment-based approach was successfully used to discover AT9283, a multitargeted kinase inhibitor with a pyrazol-4-yl urea scaffold, which has shown potent activity against Aurora kinases. nih.govacs.orgresearchgate.net This demonstrates the potential of using fragment-based methods to identify novel kinase inhibitors based on the urea scaffold linked to a five-membered heterocycle.

Target identification is a critical step in the drug discovery process. Understanding which protein or proteins a compound interacts with is essential for elucidating its mechanism of action and for predicting its potential therapeutic effects and side effects. A variety of experimental and computational methods are used for target identification, including affinity chromatography, expression profiling, and molecular docking.

The thiazolyl urea scaffold can serve as a valuable tool for target identification studies. By synthesizing a library of thiazolyl urea derivatives and screening them against a panel of potential targets, researchers can identify the specific proteins that these compounds interact with. This information can then be used to guide the design of more potent and selective inhibitors.

Collaborative Research and Interdisciplinary Approaches in Thiazolyl Urea Research for Translational Impact

The successful translation of promising compounds like this compound from the laboratory to the clinic requires a collaborative and interdisciplinary approach. The complexity of drug discovery and development necessitates the expertise of researchers from a wide range of disciplines, including medicinal chemistry, pharmacology, biology, toxicology, and clinical medicine.

Collaborations between academic research institutions and pharmaceutical companies are particularly important for advancing the development of new therapies. Academic researchers often excel at basic research and target discovery, while pharmaceutical companies have the resources and expertise to conduct preclinical and clinical development. By working together, these two sectors can accelerate the translation of scientific discoveries into new medicines. A recent study on novel antileukemic 5-substituted thiazolyl urea derivatives involved a collaboration between the Department of Chemistry at Shanghai University and the State Key Laboratory of Drug Research at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. nih.gov Another research effort on pyrazolyl-urea compounds as potential anticancer drugs highlights a collaboration with the University of Genova for the development of the compounds. uwe.ac.uk

Interdisciplinary research is also crucial for success. For example, the integration of computational modeling and experimental studies can provide a more complete understanding of how a compound interacts with its target and how it affects cellular pathways. The use of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, is essential for characterizing the chemical properties of new compounds and for studying their metabolism and pharmacokinetics.

By fostering a collaborative and interdisciplinary research environment, the scientific community can maximize the potential of promising compounds like this compound to address unmet medical needs and improve human health.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea with high purity and yield?

  • Answer : The compound can be synthesized via coupling reactions between 4-chloroaniline and thiazol-2-yl isocyanate derivatives under anhydrous conditions. Key steps include:

  • Solvent selection : Dichloromethane or acetonitrile for optimal reactivity .
  • Purification : Crystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .

Q. How can researchers confirm the structural identity of this compound?

  • Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR to verify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and urea NH signals (δ 9.3–10.1 ppm) .
  • IR : Peaks at ~1650 cm1^{-1} (urea C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .
  • X-ray crystallography : Resolves bond angles (e.g., C-Cl bond length ~1.74 Å) and planar thiazole-chlorophenyl dihedral angles (~9–10°) .

Q. What are the primary biological screening assays for this compound?

  • Answer : Initial screening should focus on:

  • Antifungal activity : Agar diffusion assays against Candida albicans (MIC values <50 µg/mL observed in analogs) .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC50_{50} determination via spectrophotometry) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its stability and reactivity?

  • Answer : The planar structure (dihedral angle <10° between thiazole and chlorophenyl rings) facilitates intermolecular N–H···N and C–H···O hydrogen bonding, forming R22_2^2(8) and R22_2^2(14) motifs. This enhances thermal stability (m.p. >573 K) but may reduce solubility in non-polar solvents .

Q. What strategies resolve contradictions in reported biological activity data for urea-thiazole derivatives?

  • Answer : Discrepancies often arise from substituent effects or assay conditions. Mitigation strategies include:

  • SAR studies : Compare analogs with substituent variations (Table 1).

  • Assay standardization : Use consistent cell lines (e.g., NIH/3T3 for cytotoxicity) and solvent controls (e.g., DMSO <0.1%) .

    Table 1 : Structural analogs and their biological activities

    CompoundSubstituentActivity (IC50_{50}, µM)Source
    1-(4-Chloro-phenyl)-3-(5-ethyl-thiadiazol-2-yl)ureaEthyl-thiadiazoleAntifungal: 12.5
    1-(4-Fluorophenyl)-3-thiazol-2-ylureaFluorophenylKinase inhibition: 8.7

Q. How can computational modeling guide the design of derivatives with enhanced enzyme affinity?

  • Answer :

  • Docking studies : Use AutoDock Vina to predict binding poses with target enzymes (e.g., EGFR kinase). The urea moiety often forms hydrogen bonds with catalytic lysine residues .
  • QSAR models : Correlate logP values (calculated via ChemAxon) with cytotoxicity to optimize lipophilicity .

Q. What experimental designs validate the mechanism of apoptosis induction by this compound?

  • Answer :

  • Flow cytometry : Annexin V/PI staining to quantify apoptotic cells .
  • Western blotting : Measure caspase-3/9 activation and PARP cleavage in treated cells .
  • ROS assays : Use DCFH-DA dye to detect reactive oxygen species (ROS) elevation, a hallmark of mitochondrial apoptosis .

Methodological Notes

  • Key references : Crystallographic data from Acta Crystallographica , synthetic protocols from peer-reviewed journals , and biological assays from PubChem-validated studies .

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1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea
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1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.